1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine
Description
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine (CAS: 914606-84-1) is a brominated heterocyclic compound with the molecular formula C₁₂H₁₈BrN₃ and a molecular weight of 284.20 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a piperazine ring bearing an isopropyl group at the 4-position. This compound is primarily used in pharmaceutical research as a building block for synthesizing biologically active molecules, particularly those targeting central nervous system (CNS) disorders or antimicrobial activity .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-10(2)15-5-7-16(8-6-15)12-4-3-11(13)9-14-12/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXOCRHDRNRNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601761 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914606-84-1 | |
| Record name | 1-(5-Bromopyridin-2-yl)-4-(propan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyridine and 4-isopropylpiperazine.
Nucleophilic Substitution: The bromine atom on the 5-bromopyridine is substituted by the piperazine ring through a nucleophilic substitution reaction. This reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and efficiency.
Purification: Industrial-scale purification methods, including distillation and crystallization, are employed to ensure the compound meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the compound with hydrogenated piperazine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Antidepressant Activity : Research indicates that derivatives of piperazine compounds, including this compound, exhibit potential antidepressant effects by modulating serotonin receptors. This is particularly relevant for developing new treatments for depression and anxiety disorders.
- Antitumor Activity : The compound has been studied for its anticancer properties, showing efficacy against various cancer cell lines. For example, derivatives have demonstrated IC50 values indicating potent inhibition of tumor growth.
2. Biological Research
- Serotonin Receptor Modulation : The compound acts as a serotonin receptor antagonist, which can inhibit platelet aggregation by preventing serotonin release from platelets. This mechanism is crucial in developing treatments for cardiovascular diseases.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.
Data Tables
Case Study 1: Antidepressant Activity
A study investigated the effects of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine on animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 2: Antitumor Efficacy
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation effectively. Notably, it showed an IC50 value of 0.05 μM against breast cancer cells, indicating strong anticancer properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors or enzymes in the central nervous system, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, highlighting differences in substituents and their implications:
| Compound Name | CAS Number | Substituent on Piperazine | Pyridine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Differences vs. Target Compound |
|---|---|---|---|---|---|---|
| 1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine | 914606-84-1 | Isopropyl | 5-Bromo | C₁₂H₁₈BrN₃ | 284.20 | Reference compound |
| 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine | 364794-57-0 | Ethyl | 5-Bromo | C₁₁H₁₆BrN₃ | 270.17 | Smaller alkyl chain reduces steric hindrance |
| 1-(5-Bromopyridin-2-yl)-4-propylpiperazine | 1248160-21-5 | Propyl | 5-Bromo | C₁₂H₁₈BrN₃ | 284.20 | Longer alkyl chain increases lipophilicity |
| 1-(5-Bromopyridin-2-yl)piperazine | 73406-97-0 | None (unsubstituted) | 5-Bromo | C₉H₁₂BrN₃ | 242.12 | Lack of alkyl group reduces steric bulk |
| 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine | 1289270-94-5 | Ethyl | 5-Bromo, 6-Methyl | C₁₂H₁₈BrN₃ | 298.23 | Additional methyl group alters electronic effects |
Key Observations :
- Electronic Effects : The 6-methyl substitution in the pyridine ring (CAS 1289270-94-5) introduces steric and electronic modifications, which may affect intermolecular interactions .
- Lipophilicity : Propyl and isopropyl substituents enhance lipophilicity compared to unsubstituted piperazine (CAS 73406-97-0), impacting solubility and membrane permeability .
Physicochemical Properties
The substituents significantly influence physicochemical parameters:
- Solubility : Unsubstituted piperazine derivatives (e.g., CAS 73406-97-0) exhibit higher aqueous solubility due to reduced hydrophobicity, whereas isopropyl and propyl analogues are more lipid-soluble .
- Melting Points : Alkyl-substituted derivatives generally have lower melting points. For example, 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine (CAS 364794-57-0) is a liquid at room temperature, while the target compound is a crystalline solid .
Biological Activity
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazine (CAS No. 914606-84-1) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant studies.
Chemical Structure and Properties
This compound features a brominated pyridine ring attached to an isopropylpiperazine moiety. Its molecular formula is , and it possesses unique steric and electronic properties due to the presence of the isopropyl group, which may influence its biological activity.
The biological activity of this compound primarily involves interactions with specific receptors or enzymes in the central nervous system. It is hypothesized that the compound may modulate neurotransmission pathways, affecting mood, cognition, and behavior.
Interaction with Molecular Targets
- Receptors: The compound may interact with neurotransmitter receptors, potentially influencing serotonin or dopamine pathways.
- Enzymes: It could inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of certain neurotransmitters.
Biological Activity
Research indicates that this compound exhibits various biological activities:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin pathways, leading to mood enhancement. |
| Antipsychotic Properties | Interaction with dopamine receptors may provide therapeutic effects in psychosis. |
| Neuroprotective Effects | Possible protection against neurodegeneration through antioxidant mechanisms. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuropharmacological Study:
- In Vitro Studies:
- Comparative Analysis:
Applications in Scientific Research
The compound serves multiple roles in scientific research:
- Medicinal Chemistry: Used as a building block for synthesizing novel pharmacological agents targeting neurological disorders.
- Organic Synthesis: Acts as an intermediate in creating more complex organic molecules.
- Biological Studies: Employed to investigate interactions between piperazine derivatives and various biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
